LRRK2 inhibitor 18
Description
LRRK2 inhibitor 18 (referred to as compound 18 in literature) is a pyrrolopyrimidine-based inhibitor developed to target the kinase activity of leucine-rich repeat kinase 2 (LRRK2), a protein implicated in Parkinson’s disease (PD) pathogenesis. Its discovery aimed to address limitations of earlier inhibitors, such as poor brain penetrance and off-target effects. Key pharmacological properties include:
- Potency: Inhibits phosphorylation of LRRK2 at Ser910 and Ser935 with an IC50 of 0.3–1.0 μM in cell culture, comparable to the benchmark inhibitor LRRK2-IN-1 .
- Selectivity: Demonstrates >90% inhibition of only SmMLCK (IC50 = 81.3 nM) and CHK2 (IC50 = 27.6 nM) among 138 tested kinases. KinomeScan profiling (451 kinases) confirmed minimal off-target activity, with minor interactions at TTK and RPS6KA4 .
- Mutant Sensitivity: Retains efficacy against the A2016T mutation, which confers resistance to LRRK2-IN-1, and shows increased potency against G2019S and G2019S+A2016T mutants .
- Brain Penetrance: Achieves significant Ser935 dephosphorylation in brain tissues following intraperitoneal administration (30 mg/kg), a critical advantage for targeting PD pathology .
Properties
Molecular Formula |
C16H15F3N6O |
|---|---|
Molecular Weight |
364.32 g/mol |
IUPAC Name |
N-(oxan-4-yl)-3-[6-(trifluoromethyl)pyrimidin-4-yl]-1H-pyrazolo[4,3-c]pyridin-4-amine |
InChI |
InChI=1S/C16H15F3N6O/c17-16(18,19)12-7-11(21-8-22-12)14-13-10(24-25-14)1-4-20-15(13)23-9-2-5-26-6-3-9/h1,4,7-9H,2-3,5-6H2,(H,20,23)(H,24,25) |
InChI Key |
XMCASRLSICXHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=NC=CC3=C2C(=NN3)C4=CC(=NC=N4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LRRK2 inhibitor 18 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the use of a [1,2,4]triazolo[5,6-b]indole scaffold, which is synthesized through a series of reactions including cyclization, substitution, and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process while ensuring consistency, safety, and cost-effectiveness. This involves optimizing reaction conditions, using high-throughput screening methods, and employing advanced purification techniques such as chromatography and crystallization. The production process must also comply with regulatory standards to ensure the quality and safety of the final product .
Chemical Reactions Analysis
Structural and SAR Analysis of LRRK2 Inhibitor 18 (JH-II-127)
Compound Design and Substitution Patterns
this compound is a pyrrolopyrimidine derivative with specific substitutions optimized for kinase activity. Key structural modifications include:
-
C-6 Position Substituents : A methoxy group at C-6 (compound 22) demonstrated superior biochemical potency compared to methylamino substitution (compound 21) .
-
Resistance to A2016T Mutation : Unlike earlier inhibitors (e.g., LRRK2-IN-1), inhibitor 18 retained activity against the LRRK2[A2016T] mutant, suggesting a distinct binding mechanism .
| Substitution | Compound | Wild-Type IC₅₀ (nM) | G2019S IC₅₀ (nM) |
|---|---|---|---|
| Methylamino | 21 | 7.3 ± 0.7 | 8.1 ± 1.2 |
| Methoxy | 22 | 6.8 ± 0.5 | 7.2 ± 0.8 |
Biochemical and Cellular Activity
Kinase Inhibition
Inhibitor 18 demonstrated potent inhibition of LRRK2 phosphorylation at Ser910 and Ser935:
-
Cellular Activity :
Mutation Sensitivity
-
A2016T Mutation Resistance : Retained activity against A2016T, unlike LRRK2-IN-1, which showed reduced potency .
Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | 116% |
| Half-Life | 0.66 h (plasma) |
| Brain/Plasma Ratio | 0.45 (2 mg/kg i.v. dose) |
Kinase Selectivity
Recombinant Kinase Profiling
-
Primary Targets :
-
SmMLCK : IC₅₀ = 81.3 nM
-
CHK2 : IC₅₀ = 27.6 nM
-
-
KinomeScan : No significant interactions with 451 kinases except LRRK2[G2019S], TTK, and RPS6KA4 .
Cellular Selectivity
Scientific Research Applications
Chemistry: LRRK2 inhibitor 18 is used in chemical research to study the structure-activity relationships of kinase inhibitors. It serves as a model compound for developing new inhibitors with improved potency and selectivity .
Biology: In biological research, this compound is used to investigate the role of LRRK2 in cellular processes such as autophagy, mitochondrial function, and vesicle trafficking. It helps elucidate the molecular mechanisms underlying Parkinson’s disease .
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for treating Parkinson’s disease. Preclinical studies have shown that it can reduce LRRK2 activity, improve neuronal survival, and alleviate motor symptoms in animal models .
Industry: In the pharmaceutical industry, this compound is used as a lead compound for developing new drugs targeting LRRK2. It undergoes optimization and testing to improve its pharmacokinetic properties and therapeutic efficacy .
Mechanism of Action
LRRK2 inhibitor 18 exerts its effects by binding to the kinase domain of LRRK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream substrates, such as Rab proteins, which are involved in vesicle trafficking and lysosomal function. By reducing LRRK2 activity, the compound helps restore normal cellular processes and mitigate the pathological effects of LRRK2 mutations .
Comparison with Similar Compounds
Potency and Selectivity
- This compound vs. LRRK2-IN-1 : Both exhibit similar cellular potency, but compound 18 has superior selectivity, minimizing off-target kinase interactions (e.g., CHK2 vs. broad inhibition by LRRK2-IN-1) .
- This compound vs. MLi-2: MLi-2 has sub-nanomolar biochemical potency and clinical validation but lacks data on A2016T mutant efficacy. Compound 18’s retained activity against A2016T may offer advantages in resistant PD models .
Brain Penetrance and Tissue Effects
- This compound vs. GSK2578215A: While GSK2578215A shows nanomolar biochemical potency, it fails to inhibit LRRK2 phosphorylation in the brain, limiting its utility for central PD pathology .
- This compound vs. PF-06447475 : Both are brain-penetrant, but PF-06447475 exhibits higher biochemical potency (IC50 = 3 nM) and a cleaner safety profile in renal toxicity studies .
Mechanistic and Structural Insights
- Type I vs. Type II Inhibitors : Compound 18 is presumed to act as a type I inhibitor (targeting the active kinase conformation), akin to MLi-2. Type II inhibitors (e.g., GNE-7915) bind inactive conformations but are less potent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
